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Compound of Interest

Compound Name:
3-(4-Bromophenoxy)piperidine

hydrochloride

CAS No.: 1185025-37-9

Cat. No.: B1440445 Get Quote

Technical Monograph: CAS 462114-73-4
2-Fluoro-4-[3-(1-piperidinyl)propoxy]benzonitrile
Hydrochloride
Executive Summary
CAS 462114-73-4 is a synthetic small molecule belonging to the fluorobenzonitrile-piperidine

ether class. Structurally, it combines a 2-fluoro-4-hydroxybenzonitrile core with a piperidine-

propyl side chain. This structural motif is characteristic of non-imidazole Histamine H3 Receptor

antagonists (e.g., Pitolisant analogs), designed to penetrate the blood-brain barrier (BBB) and

modulate presynaptic histamine release.

This guide outlines the physicochemical profile, synthesis protocols, and mechanistic validation

assays required for the development of this compound as a pharmacological tool.

Chemical Identity & Physicochemical Profile[1][2][3][4]
[5][6][7]
Note on Identity: Database discrepancies exist for this CAS number. While some aggregators

list a simpler phenoxypiperidine, the specific molecular weight (298.78) and systematic

indexing confirm the identity as the benzonitrile derivative described below.
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Property Data

Systematic Name
2-Fluoro-4-[3-(1-piperidinyl)propoxy]benzonitrile

hydrochloride (1:1)

CAS Number 462114-73-4

Molecular Formula C₁₅H₂₀ClFN₂O

Molecular Weight 298.78 g/mol

Free Base MW 262.32 g/mol

Appearance White to off-white crystalline solid

Solubility
DMSO (>20 mg/mL), Water (Moderate, pH

dependent), Methanol

pKa (Calc) ~9.2 (Piperidine nitrogen)

LogP (Calc) ~2.8 (Free base)

Experimental Synthesis Protocol
Objective: Preparation of high-purity CAS 462114-73-4 for biological evaluation.

The synthesis follows a convergent Williamson ether synthesis strategy, coupling the

pharmacophore core (benzonitrile) with the basic side chain.

Reagents & Materials:
A: 2-Fluoro-4-hydroxybenzonitrile (1.0 eq)

B: 1-(3-Chloropropyl)piperidine hydrochloride (1.1 eq)

Base: Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

Solvent: N,N-Dimethylformamide (DMF) or Acetone

Catalyst: Potassium Iodide (KI) (0.1 eq) - Critical for accelerating the alkylation.

Step-by-Step Workflow:
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Activation: Charge a round-bottom flask with A (2-Fluoro-4-hydroxybenzonitrile) and

anhydrous DMF (10 volumes). Add K₂CO₃ and stir at room temperature for 30 minutes to

generate the phenoxide anion.

Coupling: Add B (1-(3-Chloropropyl)piperidine HCl) and KI to the reaction mixture.

Reaction: Heat the mixture to 80°C for 12–16 hours. Monitor by TLC (System: DCM/MeOH

9:1) or LC-MS until starting material A is <1%.

Workup:

Cool to room temperature.

Dilute with water (30 volumes) and extract with Ethyl Acetate (3x).

Wash combined organics with Brine (2x) and Water (1x) to remove DMF.

Dry over Na₂SO₄ and concentrate in vacuo to yield the crude free base (Yellow oil).

Salt Formation (Critical Step):

Dissolve the crude oil in minimal Ethanol or Diethyl Ether.

Add 2M HCl in Diethyl Ether dropwise at 0°C until pH < 3.

A white precipitate will form. Stir for 1 hour at 0°C.

Filter and wash the solid with cold Ether. Recrystallize from Isopropanol/Ether if necessary.

Synthesis Logic Diagram
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Click to download full resolution via product page

Figure 1: Convergent synthesis workflow for CAS 462114-73-4 via Williamson ether synthesis.

Mechanism of Action & Signaling
Context: Histamine H3 Receptors are presynaptic inhibitory GPCRs.

CAS 462114-73-4 acts as an antagonist/inverse agonist at the H3 receptor.

Endogenous State: H3 receptors have high constitutive activity, constantly inhibiting the

release of histamine, acetylcholine, and norepinephrine via the Gαi/o pathway.

Drug Action: By binding to the H3 receptor, CAS 462114-73-4 stabilizes the inactive

conformation (inverse agonism) or blocks histamine binding (antagonism).

Net Effect: Disinhibition of the Gαi/o pathway, leading to increased cAMP levels and

enhanced release of wakefulness-promoting neurotransmitters.

H3 Receptor Signaling Pathway
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Figure 2: Mechanism of Action. CAS 462114-73-4 blocks H3R-mediated inhibition, restoring

neurotransmitter release.

Experimental Validation Protocols
To validate the biological activity of CAS 462114-73-4, the following assays are standard for H3

antagonists.

A. [³⁵S]GTPγS Binding Assay (Functional Potency)
Rationale: Measures the ability of the compound to inhibit basal G-protein activation (Inverse

Agonism).

Membrane Prep: Use CHO-K1 cells stably expressing human H3R.

Incubation: Incubate membranes (10 µg) with [³⁵S]GTPγS (0.1 nM) and varying

concentrations of CAS 462114-73-4 (10⁻¹⁰ to 10⁻⁵ M).

Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 10 µM GDP, pH 7.4.

Readout: Filter through GF/B filters and count radioactivity.

Expected Result: A dose-dependent decrease in [³⁵S]GTPγS binding indicates inverse

agonism.

B. cAMP Accumulation Assay
Rationale: Confirms disinhibition of Adenylyl Cyclase.

Stimulation: Treat cells with Forskolin (10 µM) to elevate cAMP.

Agonist Challenge: Add Histamine (which lowers cAMP via H3).

Antagonist Rescue: Add CAS 462114-73-4.[1][2][3][4]

Result: The compound should reverse the Histamine-induced decrease in cAMP, restoring

levels to the Forskolin-only baseline.

Handling & Stability
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Storage: Store solid at -20°C under desiccated conditions. Hygroscopic nature of the HCl

salt requires protection from moisture.

Solution Stability: Stock solutions in DMSO (10 mM) are stable for 3 months at -20°C. Avoid

repeated freeze-thaw cycles.

Safety: Treat as a potent bioactive CNS agent. Use standard PPE (gloves, goggles, lab coat)

and handle within a fume hood.

References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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